molecular formula C12H18FNO B7935060 {[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine

{[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine

Cat. No.: B7935060
M. Wt: 211.28 g/mol
InChI Key: HSQSNZBONUCFQT-UHFFFAOYSA-N
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Description

{[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine is an organic compound that features a phenyl ring substituted with a fluoroethoxy group and a propylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine can be achieved through a multi-step process. One common method involves the nucleophilic substitution reaction where a fluoroethoxy group is introduced to a phenyl ring, followed by the attachment of a propylamine group. The Williamson Ether Synthesis is often employed to introduce the fluoroethoxy group, using an alkyl halide and an alkoxide . The final step involves reductive amination to attach the propylamine group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

{[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoroethoxybenzoic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

{[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine involves its interaction with specific molecular targets. The fluoroethoxy group can enhance the compound’s ability to cross biological membranes, while the amine group can interact with various receptors and enzymes. This dual functionality allows the compound to modulate biological pathways effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine is unique due to its specific combination of a fluoroethoxy group and a propylamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[[4-(2-fluoroethoxy)phenyl]methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO/c1-2-8-14-10-11-3-5-12(6-4-11)15-9-7-13/h3-6,14H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQSNZBONUCFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)OCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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